![molecular formula C13H22N4O3 B1419373 Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate CAS No. 1114595-99-1](/img/structure/B1419373.png)
Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate
Descripción general
Descripción
“Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate” is a chemical compound with the CAS Number: 1114595-99-1 . It has a molecular weight of 282.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H22N4O3/c1-3-16-4-6-17(7-5-16)13-14-9-10(12(19)15-13)8-11(18)20-2/h10H,3-9H2,1-2H3,(H,14,15,19) . This code provides a specific textual representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
- A study by Sharma et al. (2012) synthesized derivatives of a similar compound and evaluated them for antimicrobial and anticancer potential. Notably, one derivative demonstrated significant potency against Escherichia coli and colon cancer cell lines (Sharma et al., 2012).
Structural Analysis
- Ozbey et al. (2001) conducted a structural analysis of a related compound, focusing on the conformation of the molecule, which is crucial for understanding its chemical properties and potential biological activities (Ozbey, Kuş, & Göker, 2001).
Anticancer and Anti-Inflammatory Agents
- Rahmouni et al. (2016) synthesized novel derivatives for evaluation as anticancer and anti-inflammatory agents. Their study highlights the potential of such compounds in therapeutic applications (Rahmouni et al., 2016).
Antioxidant Activity
- George et al. (2010) explored the antioxidant activity of derivatives, emphasizing the importance of such compounds in combating oxidative stress (George, Sabitha, Kumar, & Ravi, 2010).
Antitubercular Activity
- Venugopala et al. (2016) synthesized and characterized derivatives for their antitubercular activity against Mycobacterium tuberculosis. This demonstrates the potential use of such compounds in treating tuberculosis (Venugopala et al., 2016).
Enantioselective Synthesis
- Karamé et al. (2011) focused on the enantioselective synthesis of a structurally similar compound, which is important for producing optically active pharmaceuticals (Karamé, Nemra-Baydoun, Abdallah, Kanj, & Börner, 2011).
Inhibitors of Lipoxygenase
- Asghari et al. (2016) synthesized derivatives as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory responses (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-[2-(4-ethylpiperazin-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-3-16-4-6-17(7-5-16)13-14-9-10(12(19)15-13)8-11(18)20-2/h10H,3-9H2,1-2H3,(H,14,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOLJZXSKFCWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NCC(C(=O)N2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



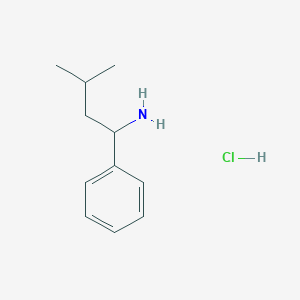
![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride](/img/structure/B1419293.png)
![3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1419295.png)
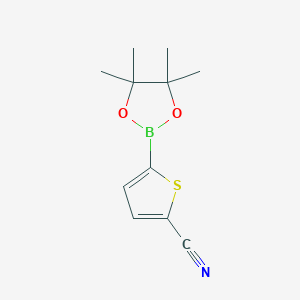
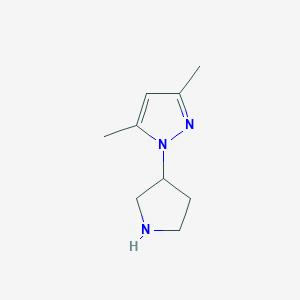
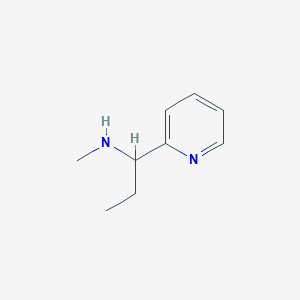
![4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419304.png)
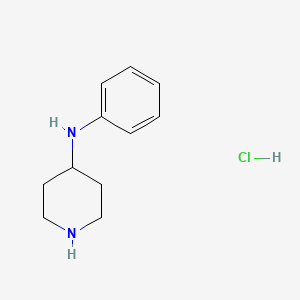
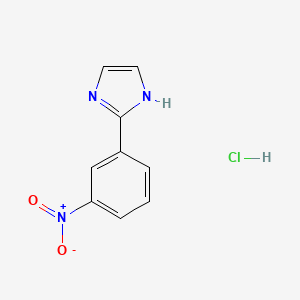
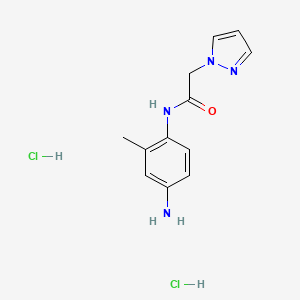
![3-[(3-Chloro-4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419309.png)
![5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1419310.png)

![3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419312.png)